4-(Acetylamino)-6-iodopyridine-2-sulfonyl chloride
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Overview
Description
4-(Acetylamino)-6-iodopyridine-2-sulfonyl chloride is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of an acetylamino group at the 4-position, an iodine atom at the 6-position, and a sulfonyl chloride group at the 2-position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research due to its unique structural features.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Acetylamino)-6-iodopyridine-2-sulfonyl chloride typically involves multiple steps:
Starting Material: The synthesis begins with pyridine, which undergoes nitration to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as iron and acetic acid.
Acetylation: The amino group is acetylated using acetic anhydride to form the acetylamino derivative.
Sulfonylation: Finally, the sulfonyl chloride group is introduced by reacting the compound with chlorosulfonic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
4-(Acetylamino)-6-iodopyridine-2-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the iodine atom.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by other groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines, alcohols, and thiols in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products Formed
Nucleophilic Substitution: Formation of sulfonamides, sulfonate esters, and sulfonate thioesters.
Coupling Reactions: Formation of biaryl compounds.
Scientific Research Applications
4-(Acetylamino)-6-iodopyridine-2-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of bioactive compounds and probes for biological studies.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Acetylamino)-6-iodopyridine-2-sulfonyl chloride involves its reactivity towards nucleophiles and its ability to participate in coupling reactions. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, making it useful in the modification of biomolecules. The iodine atom allows for further functionalization through coupling reactions, enabling the synthesis of diverse compounds.
Comparison with Similar Compounds
Similar Compounds
4-Aminopyridine: Lacks the acetylamino and sulfonyl chloride groups, making it less reactive in certain chemical reactions.
6-Iodopyridine: Does not have the acetylamino and sulfonyl chloride groups, limiting its applications in nucleophilic substitution and coupling reactions.
2-Sulfonyl Chloride Pyridine: Lacks the acetylamino and iodine groups, reducing its versatility in synthetic applications.
Uniqueness
4-(Acetylamino)-6-iodopyridine-2-sulfonyl chloride is unique due to the presence of multiple functional groups that allow for a wide range of chemical transformations. Its combination of acetylamino, iodine, and sulfonyl chloride groups makes it a valuable intermediate in organic synthesis and scientific research.
Properties
Molecular Formula |
C7H6ClIN2O3S |
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Molecular Weight |
360.56 g/mol |
IUPAC Name |
4-acetamido-6-iodopyridine-2-sulfonyl chloride |
InChI |
InChI=1S/C7H6ClIN2O3S/c1-4(12)10-5-2-6(9)11-7(3-5)15(8,13)14/h2-3H,1H3,(H,10,11,12) |
InChI Key |
GIQMXPCIWZPKHM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=NC(=C1)I)S(=O)(=O)Cl |
Origin of Product |
United States |
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